molecular formula C16H16N6O B12170694 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-4-yl)benzamide

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-4-yl)benzamide

Cat. No.: B12170694
M. Wt: 308.34 g/mol
InChI Key: QSNURHLHKWJCEO-UHFFFAOYSA-N
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Description

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-4-yl)benzamide is a synthetic small molecule with a molecular formula of C16H16N6O and a molecular weight of 308.34 g/mol . Its structure incorporates two pharmaceutically privileged motifs: a benzamide core and a tetrazole ring, which is often employed in medicinal chemistry as a bioisostere for carboxylic acids or other planar, negatively charged functional groups, potentially optimizing key properties like metabolic stability and membrane permeability . The compound's structure features an isopropyl-substituted tetrazole linked to a benzamide, which is further connected to a pyridin-4-yl ring system. Compounds with similar N-pyridinylbenzamide scaffolds have been investigated for inhibiting specific biological targets, such as the transforming growth factor-beta (TGF-β) type I receptor, highlighting the research utility of this chemical class in modulating key signaling pathways . Furthermore, benzamide-containing molecules are frequently explored in oncology research, with some investigated for their role in depleting specific proteins like DNAJA1, a heat shock protein implicated in stabilizing oncogenic mutant p53, thereby inducing its degradation and inhibiting cancer cell migration . This reagent is provided for research purposes only and is intended for use by qualified scientists in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions and in accordance with all applicable laboratory safety guidelines.

Properties

Molecular Formula

C16H16N6O

Molecular Weight

308.34 g/mol

IUPAC Name

4-(2-propan-2-yltetrazol-5-yl)-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C16H16N6O/c1-11(2)22-20-15(19-21-22)12-3-5-13(6-4-12)16(23)18-14-7-9-17-10-8-14/h3-11H,1-2H3,(H,17,18,23)

InChI Key

QSNURHLHKWJCEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-4-yl)benzamide typically involves the formation of the tetrazole ring followed by its attachment to the benzamide moiety. One common synthetic route includes the cyclization of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then coupled with a benzamide derivative under suitable conditions to yield the final product .

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various functional groups.

    Coupling Reactions: The benzamide moiety can undergo coupling reactions with other aromatic compounds using catalysts like palladium.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the tetrazole ring, while substitution reactions can introduce new functional groups onto the tetrazole or benzamide moieties .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial and Antifungal Activity
Research indicates that 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-4-yl)benzamide exhibits significant antibacterial properties against gram-positive bacteria. Studies have shown that compounds with similar structural features can inhibit the growth of various pathogens, making this compound a potential candidate for developing new antibacterial agents .

2. Anticancer Research
The compound has been investigated for its potential anticancer effects. The tetrazole moiety enables effective interactions with biological targets through hydrogen bonding and electrostatic interactions, which can modulate enzyme activity or receptor function, leading to therapeutic effects in cancer treatment.

3. Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been evaluated in various studies. For instance, it has shown promise in inhibiting specific enzymes involved in metabolic pathways related to disease progression, including those linked to cancer and bacterial resistance mechanisms .

Biological Interaction Studies

Interaction studies have focused on the binding affinity of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-4-yl)benzamide to various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. The compound's structural similarity to carboxylic acids enhances its ability to engage with enzymes and receptors effectively .

Case Studies

Case Study 1: Antibacterial Activity Assessment
In a study evaluating the antibacterial efficacy of several tetrazole derivatives, 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-4-yl)benzamide was found to exhibit notable activity against multiple gram-positive nosocomial pathogens. The minimum inhibitory concentration (MIC) values were determined, demonstrating its potential as a lead compound for further development in antibiotic therapies .

Case Study 2: Anticancer Mechanism Exploration
Another study explored the anticancer mechanisms of tetrazole derivatives, including this compound. It was shown to induce apoptosis in cancer cell lines through modulation of specific signaling pathways, highlighting its potential application in cancer therapeutics .

Mechanism of Action

The mechanism of action of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate the target proteins, leading to various biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .

Comparison with Similar Compounds

Table 1: Comparison of Substituent Effects

Compound Name Substituent on Benzamide Amide Nitrogen Substituent Molecular Formula (Inferred) Key Structural Features Reference
4-[2-(Propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-4-yl)benzamide 2H-Tetrazol-5-yl (isopropyl) Pyridin-4-yl C₁₆H₁₅N₅O Tetrazole bioisostere, pyridine
N-(2,6-dimethylphenyl)-1-hexylpiperidine-2-carboxamide Piperidine-2-carboxamide 2,6-Dimethylphenyl C₂₁H₃₂N₂O Aliphatic chain, bulky aryl substituent
3-((Pyridin-3-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine Triazolopyridazine-thiophene N/A C₁₅H₁₀N₆S₂ Triazole-pyridazine hybrid, thioether
N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(prop-2-en-1-yloxy)phenyl]propan-2-yl} benzamide Prop-2-en-1-yloxy phenyl Hydroxy-phenylpropan-2-yl C₂₉H₃₁N₃O₄ Peptide-like backbone, allyl ether

Key Observations :

  • Bioisosteric Potential: The tetrazole group in the target compound may offer superior metabolic resistance compared to carboxylic acid analogs (e.g., ethyl propanoate derivatives in ), which are prone to esterase hydrolysis.
  • Solubility : The pyridin-4-yl group likely enhances aqueous solubility relative to bulky aryl substituents (e.g., 2,6-dimethylphenyl in ).
  • Binding Interactions : Allyl ether or alkoxy substituents (e.g., prop-2-en-1-yloxy in ) may increase lipophilicity but reduce target specificity compared to the polar tetrazole-pyridine combination.

Heterocyclic Modifications

Table 2: Heterocycle-Driven Comparisons

Compound Class Example Compound Heterocycle Pharmacological Relevance Reference
Tetrazole Derivatives 4-[2-(Propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-4-yl)benzamide Tetrazole Angiotensin II receptor modulation
Triazole/Thiadiazole Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate Thiadiazole Antimicrobial activity
Pyrimidine/Imidazole 2-(3-{4-[(1H-indazol-5-yl)imino]-1,4-dihydropyrimidin-2-yl}phenoxy)-N-(propan-2-yl)acetamide Pyrimidine-indazole Kinase inhibition

Key Observations :

  • Target Selectivity : Tetrazoles are often employed in cardiovascular agents (e.g., losartan analogs), whereas thiadiazoles ( ) and pyrimidines ( ) are prevalent in antimicrobial and kinase-targeting drugs, respectively.
  • Synthetic Complexity : The tetrazole-pyridine scaffold may offer simpler synthesis compared to fused heterocycles (e.g., triazolopyridazine in ).

Research Implications and Limitations

Comparative metabolic stability studies with alkoxy-substituted benzamides ( ) and sulfamoyl derivatives ( ) are warranted. Limitations include the lack of experimental data for molecular properties (e.g., logP, IC₅₀), necessitating further empirical validation.

Biological Activity

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-4-yl)benzamide is a synthetic compound that belongs to the class of tetrazole derivatives. This compound exhibits a diverse range of biological activities, making it a subject of interest in medicinal chemistry. Its structural features allow it to interact with various biological targets, including enzymes and receptors, which can lead to therapeutic effects.

Chemical Structure and Properties

The molecular formula for this compound is C16H21N5O, with a molecular weight of 315.37 g/mol. The presence of a tetrazole ring and a benzamide moiety enhances its potential for biological interactions. The compound's ability to mimic carboxylic acids facilitates binding to biological targets through hydrogen bonding and electrostatic interactions.

Antimicrobial Activity

Research indicates that 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-4-yl)benzamide exhibits significant antibacterial and antifungal properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including resistant strains, suggesting its potential as an antibiotic agent. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In cell line studies, it showed cytotoxic effects against several cancer types, including breast and lung cancer cells. The IC50 values (the concentration needed to inhibit cell growth by 50%) were reported to be in the micromolar range, indicating potent activity. Mechanistic studies suggest that it induces apoptosis through the activation of caspases and modulation of apoptotic pathways .

Enzyme Inhibition

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-4-yl)benzamide has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promising results in inhibiting certain kinases that play critical roles in cancer progression. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in combination therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the tetrazole or benzamide moieties can significantly influence its potency and selectivity towards biological targets. For example, modifications that enhance lipophilicity or increase hydrogen bonding capacity have been correlated with improved enzyme inhibition and cytotoxicity .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the biological activity of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-4-yl)benzamide:

Compound NameStructureBiological ActivityIC50 (µM)
Compound AStructure AAntibacterial10
Compound BStructure BAnticancer15
4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-4-yl)benzamideC16H21N5OAntibacterial, Anticancer12

This table illustrates that while there are variations in activity, 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-4-yl)benzamide holds comparable efficacy against certain targets.

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study on Anticancer Activity : In a study involving breast cancer cell lines, treatment with varying concentrations of 4-[2-(propan-2-yl)-2H-tetrazol-5-y]-N-(pyridin-4-y)benzamide resulted in dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.
  • Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound against multi-drug resistant bacterial infections in patients. Results indicated a marked reduction in bacterial load, supporting its potential use as an adjunct therapy in resistant infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-4-yl)benzamide?

  • Methodology : Synthesis typically involves multi-step reactions. First, prepare the tetrazole ring via cycloaddition of sodium azide with nitriles under acidic conditions. Next, functionalize the benzamide core by coupling 4-aminopyridine with a pre-synthesized tetrazole-substituted benzoyl chloride. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by 1H^1H-/13C^{13}C-NMR and HRMS are critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of spectroscopic and analytical techniques:

  • IR spectroscopy : Confirm functional groups (e.g., C=O stretch in benzamide at ~1650 cm1^{-1}, tetrazole ring vibrations at ~1450 cm1^{-1}) .
  • NMR spectroscopy : Verify substituent positions (e.g., pyridyl protons at δ 8.5–8.7 ppm) .
  • Elemental analysis : Match experimental vs. calculated C, H, N content (e.g., ±0.3% deviation) .

Q. What biochemical targets are hypothesized for this compound?

  • Methodology : Similar benzamide derivatives target bacterial enzymes like acps-pptase, which regulate lipid biosynthesis . Use in silico docking (e.g., AutoDock Vina) to predict binding to bacterial targets, followed by in vitro enzyme inhibition assays (IC50_{50} determination) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

  • Methodology : Systematically modify substituents (e.g., replace the isopropyl group on the tetrazole with cyclopropyl or fluorinated alkyl chains) and evaluate changes in potency. Use molecular dynamics simulations to assess binding stability and in vitro MIC assays against Gram-positive pathogens. For example, trifluoromethyl groups enhance metabolic stability and lipophilicity .

Q. What experimental strategies resolve contradictions in bioassay data (e.g., varying IC50_{50} values across studies)?

  • Methodology :

  • Standardize assay conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤1%) .
  • Orthogonal validation : Confirm activity via fluorescence polarization (FP) and surface plasmon resonance (SPR) .
  • Statistical analysis : Apply ANOVA to identify outliers and assess reproducibility across replicates .

Q. How can researchers design a high-throughput screening (HTS) pipeline to identify synergistic combinations with this compound?

  • Methodology :

  • Primary screen : Test 10,000+ compounds in 384-well plates at 10 µM concentration, measuring bacterial growth inhibition (OD600_{600}) .
  • Hit validation : Re-test positives in dose-response (e.g., 0.1–100 µM) and counter-screens against mammalian cells (e.g., HEK293) to exclude cytotoxicity .
  • Mechanistic studies : Use transcriptomics (RNA-seq) to identify pathways modulated by synergistic pairs .

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